molecular formula C6H7NO3 B2550493 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone CAS No. 92096-06-5

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone

Cat. No.: B2550493
CAS No.: 92096-06-5
M. Wt: 141.126
InChI Key: TYSIOSQTKJIFMJ-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.126. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization
1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone and its derivatives have been synthesized and characterized in various studies, highlighting their potential in scientific research. For example, compounds with the hydroxymethyl isoxazole structure have been synthesized using click chemistry, demonstrating applications in spectroscopic characterization and cytotoxic studies (Govindhan et al., 2017). These compounds have also been evaluated for their antimicrobial activity, indicating their potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).

Pharmacological Screening
The pharmacological activities of isoxazole derivatives have been explored, with studies reporting on their antioxidant and antimicrobial activities. For instance, novel substituted isoxazoles have been synthesized and screened for their radical scavenging abilities and antimicrobial activities, showing promising results for further biological applications (D. M. Lokeshwari & K. A. Kumar, 2017).

Biomedical Applications
Research has also focused on the potential biomedical applications of isoxazole compounds. For example, a study described the synthesis of an isoxazole derivative with promising implications for the regulation of inflammatory diseases, supported by docking studies that suggest its utility in biomedical research (Y. E. Ryzhkova, F. V. Ryzhkov, & M. Elinson, 2020).

Molecular Docking and Synthesis Techniques
The development of isoxazole derivatives through various synthesis techniques has been a significant area of research, with studies demonstrating the use of directed metalation and multicomponent reactions for the synthesis of functionalized isoxazoles. These approaches provide insights into the versatility of isoxazole derivatives for different scientific applications, including their use in molecular docking studies to understand interactions with biological molecules (Pradhan & De, 2005).

Future Directions

Isoxazoles, including “1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

Properties

IUPAC Name

1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(9)6-2-5(3-8)10-7-6/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIOSQTKJIFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-[5-(tert-butyl-dimethyl-silanyloxymethyl)-isoxazol-3-yl]-ethanone (1.99 g, 7.79 mmol) in ethylene glycol (8.69 mL) was treated with trimethylorthoformate (1.71 mL, 15.58 mmol) followed by LiBF4 (146 mg, 1.56 mmol). The reaction mixture was heated at 95° C. overnight. Sat. aq. NaHCO3 (50 mL) was added and the mixture was extracted with EA (2×50 mL). The combined org. extracts were washed with brine (2×50 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (40:60 EA-Hept) gave the title compound as a yellow oil. TLC:rf (40:60 EA-Hept)=0.25. LC-MS-conditions 02: tR=0.54 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[5-(tert-butyl-dimethyl-silanyloxymethyl)-isoxazol-3-yl]-ethanone
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
8.69 mL
Type
solvent
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
146 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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